molecular formula C16H18FN3O B2585611 2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034337-14-7

2-(2-fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2585611
CAS No.: 2034337-14-7
M. Wt: 287.338
InChI Key: CKTRQXREONPKGQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to an acetamide moiety, which is further linked to a tetrahydropyrazolo[1,5-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyridines and hydrazines

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological or chemical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity may be explored in the context of enzyme inhibition or receptor binding studies.

  • Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.

  • Industry: It may find use in the production of advanced materials or as a reagent in chemical synthesis processes.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: This compound differs by the position of the fluorine atom on the phenyl ring.

  • 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: This compound has a methyl group instead of the fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound's reactivity, stability, and binding affinity to biological targets.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-14-6-2-1-5-12(14)9-16(21)18-10-13-11-19-20-8-4-3-7-15(13)20/h1-2,5-6,11H,3-4,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTRQXREONPKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CC3=CC=CC=C3F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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